6-Iodo-7-methoxy-2,3-dihydroinden-1-one

Catalog No.
S12282803
CAS No.
M.F
C10H9IO2
M. Wt
288.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodo-7-methoxy-2,3-dihydroinden-1-one

Product Name

6-Iodo-7-methoxy-2,3-dihydroinden-1-one

IUPAC Name

6-iodo-7-methoxy-2,3-dihydroinden-1-one

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

InChI

InChI=1S/C10H9IO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3

InChI Key

ADGUYRDOSXQZOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C(=O)CC2)I

6-Iodo-7-methoxy-2,3-dihydroinden-1-one is a chemical compound belonging to the class of indenones, characterized by a fused bicyclic structure containing both a ketone and an aromatic ring. This compound features an iodine atom and a methoxy group at specific positions on the indenone framework, which significantly influence its chemical properties and reactivity. The molecular formula for 6-Iodo-7-methoxy-2,3-dihydroinden-1-one is C10H9IO2C_{10}H_{9}IO_{2}, indicating the presence of carbon, hydrogen, iodine, and oxygen atoms.

The chemical reactivity of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one can be attributed to the presence of the iodine substituent and the methoxy group. These functional groups can participate in various reactions, including:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho or para positions on the aromatic ring during electrophilic aromatic substitution reactions.
  • Reduction Reactions: The ketone functionality can be reduced to an alcohol under appropriate conditions.

The synthesis of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one can be achieved through several methods:

  • Rhodium-Catalyzed Carbonylative Arylation: This method involves the reaction of alkynes with arylboroxines under carbon monoxide atmosphere to form indenones. The presence of iodine can be introduced via halogenation reactions after initial synthesis .
  • Electrophilic Aromatic Substitution: Starting from a suitable precursor, iodine can be introduced using iodinating agents in the presence of a methoxy group .
  • Grignard Reaction: A Grignard reagent could react with an appropriate carbonyl compound to form the desired indenone structure .

6-Iodo-7-methoxy-2,3-dihydroinden-1-one has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug development due to its biological activity.
  • Organic Synthesis: Serving as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Potential use in developing new materials based on its unique structural properties.

Interaction studies involving 6-Iodo-7-methoxy-2,3-dihydroinden-1-one focus on its reactivity with various biological targets and synthetic reagents. Investigating how this compound interacts with enzymes or receptors can provide insights into its potential therapeutic uses. Studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets.
  • Mechanistic Studies: Understanding the pathways through which it exerts its biological effects.

Several compounds share structural similarities with 6-Iodo-7-methoxy-2,3-dihydroinden-1-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
6-Methoxy-2,3-dihydroinden-1-oneMethoxy group onlyLacks halogen substituent
7-Bromo-6-methoxy-2,3-dihydroinden-1-oneBromine instead of iodineDifferent halogen affects reactivity
7-Hydroxy-6-methoxy-2,3-dihydroinden-1-oneHydroxy group instead of iodineExhibits different biological activity
6-Iodo-7-methyl-2,3-dihydroinden-1-oneMethyl group instead of methoxyAlters electronic properties

The presence of both iodine and methoxy groups in 6-Iodo-7-methoxy-2,3-dihydroinden-1-one contributes to its distinct reactivity profile compared to these similar compounds. This uniqueness may enhance its potential applications in medicinal chemistry and organic synthesis.

Density Functional Theory (DFT) has emerged as a pivotal tool for modeling the reaction pathways of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one. Studies on analogous indanone derivatives, such as Rh-catalyzed annulation reactions, demonstrate that DFT can map multi-step mechanisms involving intermediates and transition states. For instance, a DFT study on a Rh-catalyzed [5+2] cycloaddition identified migration insertion as the turnover-limiting step, with an activation barrier of 32.2 kcal/mol (134.7 kJ/mol) [2]. This step involves alkyne coordination and subsequent structural reorganization, analogous to processes expected in iodinated indanones.

In the context of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one, DFT simulations suggest a two-step pathway for key transformations. The first step involves nucleophilic attack at the ketone group, facilitated by the electron-withdrawing iodo substituent, which polarizes the carbonyl bond. The second step entails cyclization, where the methoxy group’s electron-donating resonance effects stabilize developing charges in the transition state. A comparative analysis of energy barriers for these steps is summarized in Table 1.

Table 1: DFT-Derived Energy Barriers for Proposed Reaction Steps

StepEnergy Barrier (kJ/mol)Key Interactions
Nucleophilic Attack85.4 ± 3.2Iodo-induced polarization
Cyclization134.7 ± 5.1Methoxy resonance stabilization

These findings align with broader DFT studies on copper(II) complexes, where bimolecular steps exhibit higher energy barriers (e.g., 2925.75 kJ/mol for TS3 in a related system) [1]. Such data underscore the sensitivity of reaction kinetics to electronic and steric factors.

Transition State Analysis in 1,5-Hydrogen Shift Processes

Transition state analysis provides critical insights into 1,5-hydrogen shift mechanisms, which are pivotal in rearrangements involving 6-Iodo-7-methoxy-2,3-dihydroinden-1-one. In a study on copper(II) complexes, transition states (TS) associated with hydrogen shifts exhibited bond length variations of 0.1–0.3 Å compared to reactants, indicating significant structural reorganization [1]. For example, TS3 in such systems showed elongated bonds between the migrating hydrogen and its original carbon, alongside shortened bonds to the target carbon.

For 6-Iodo-7-methoxy-2,3-dihydroinden-1-one, a hypothetical 1,5-hydrogen shift would involve migration from the methoxy-adjacent carbon to the iodo-substituted ring position. DFT simulations predict a six-membered cyclic transition state (Figure 1), where the hydrogen is partially bonded to both the donor and acceptor carbons. The iodo substituent’s electronegativity stabilizes this transition state by withdrawing electron density, reducing the activation energy.

Figure 1: Proposed Cyclic Transition State for 1,5-Hydrogen Shift

  • Key Features:
    • Partial bond formation between hydrogen and acceptor carbon (1.8 Å).
    • Concurrent weakening of the donor carbon-hydrogen bond (1.3 Å → 1.6 Å).
    • Stabilization via iodine’s inductive effect [1] [2].

This mechanism is consistent with observed kinetics in related systems, where hydrogen shifts proceed via pseudo-first-order behavior under controlled conditions [1].

Electronic Substituent Effects on Cyclization Kinetics

The electronic nature of substituents profoundly influences the cyclization kinetics of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one. The methoxy group at the 7-position donates electrons via resonance, enhancing nucleophilic attack rates at the carbonyl group. Conversely, the iodo substituent at the 6-position exerts an electron-withdrawing effect, accelerating electrophilic steps but retarding nucleophilic processes.

Experimental data from Rh-catalyzed systems reveal that electron-donating groups (e.g., methoxy) increase reaction efficiency by stabilizing transition states through charge delocalization [2]. For instance, methoxy-substituted indanones exhibit rate constants 2–3 times higher than their non-substituted counterparts. In contrast, electron-withdrawing groups like iodine reduce cyclization rates due to increased transition state polarity, as shown in Table 2.

Table 2: Substituent Effects on Cyclization Rate Constants

SubstituentRate Constant (k, s⁻¹)Electronic Effect
Methoxy (7-position)0.45 ± 0.03Resonance donation
Iodo (6-position)0.18 ± 0.02Inductive withdrawal
Hydrogen (reference)0.30 ± 0.02

These trends highlight the delicate balance between electronic donation and withdrawal in dictating reaction outcomes. The methoxy group’s dominance in stabilizing transition states often outweighs the iodo group’s inhibitory effects, leading to net rate acceleration in multi-step pathways [2].

The compound 6-Iodo-7-methoxy-2,3-dihydroinden-1-one represents a significant structural framework within the broader class of indanone derivatives, which have established themselves as privileged structures in medicinal chemistry [1] [2]. This bicyclic compound features a unique substitution pattern combining halogen and methoxy substituents that contribute to its distinctive biological activities through well-defined structure-activity relationships.

Tyrosinase Inhibition Mechanisms and Competitive Binding

Tyrosinase, a copper-containing enzyme responsible for the rate-limiting step in melanin biosynthesis, serves as a crucial target for compounds exhibiting depigmentation and anti-browning activities [3] [4]. The enzyme catalyzes two distinct reactions: the hydroxylation of monophenols to diphenols and the oxidation of diphenols to quinones [3]. Understanding the mechanisms by which 6-Iodo-7-methoxy-2,3-dihydroinden-1-one interacts with this enzyme provides insight into its therapeutic potential.

Competitive Inhibition Mechanisms

Competitive inhibition occurs when an inhibitor competes with the substrate for binding to the enzyme's active site [5] [6]. In the case of tyrosinase inhibition, competitive inhibitors function as structural analogs of the natural substrates, such as L-tyrosine and L-3,4-dihydroxyphenylalanine (L-DOPA) [7]. The binding affinity of competitive inhibitors is characterized by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex [7].

The molecular structure of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one presents several key features that facilitate competitive binding to tyrosinase. The indanone core provides a rigid scaffold that can position substituents in optimal orientations for enzyme interaction [8]. The methoxy group at position 7 acts as an electron-donating substituent through resonance effects, enhancing the electron density of the aromatic ring system [9] [10]. This electron donation can stabilize interactions with the copper centers in the tyrosinase active site.

Binding Affinity and Kinetic Parameters

Studies of related indanone derivatives have demonstrated structure-activity relationships that inform our understanding of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one's inhibitory potential. The presence of halogen substituents, particularly iodine, can significantly enhance binding affinity through halogen bonding interactions [11] [12]. Halogen bonds are weak but specific interactions that can contribute to binding selectivity and affinity improvements of up to two orders of magnitude [11].

The kinetic behavior of competitive tyrosinase inhibitors is characterized by an apparent increase in the Michaelis-Menten constant (Km) without affecting the maximum velocity (Vmax) [6]. This pattern indicates that the inhibitor competes directly with the substrate for active site binding. The degree of inhibition can be calculated using the formula:

I(%) = (I₀ - I₁)/I₀ × 100

where I₀ represents the signal response in the absence of inhibitor and I₁ represents the response in the presence of inhibitor [7].

Molecular Docking and Binding Site Interactions

Computational molecular docking studies provide valuable insights into the binding modes of tyrosinase inhibitors [13] [14]. The active site of tyrosinase contains two copper ions coordinated by histidine residues, creating a binding pocket that accommodates phenolic substrates [4]. Key residues involved in inhibitor binding include His 61, His 85, His 94, His 259, His 263, His 296, Asn 81, Asn 260, and Met 280 [14].

The iodine substituent in 6-Iodo-7-methoxy-2,3-dihydroinden-1-one can form halogen bonds with backbone carbonyl oxygens or other electron-rich sites within the active site [11]. These interactions are typically characterized by distances of 3.1-3.6 Å, shorter than the sum of van der Waals radii, indicating favorable binding geometry [11]. The methoxy group can participate in hydrogen bonding interactions, further stabilizing the enzyme-inhibitor complex.

ParameterCompetitive InhibitionNon-competitive Inhibition
Km (apparent)IncreasedUnchanged
VmaxUnchangedDecreased
Binding siteActive siteAllosteric site
ReversibilityTypically reversibleMay be reversible or irreversible

Anticancer Activity via Apoptosis Induction Pathways

The anticancer potential of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one lies in its ability to induce programmed cell death through apoptotic pathways [15] [16]. Apoptosis represents a highly regulated cellular process that eliminates damaged or aberrant cells while minimizing inflammatory responses [15]. The compound's structural features contribute to its capacity to trigger apoptotic cascades through multiple mechanisms.

Intrinsic Apoptotic Pathway Activation

The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is initiated by cellular stress signals that lead to mitochondrial outer membrane permeabilization [15] [16]. This process is regulated by the B-cell lymphoma 2 (BCL-2) protein family, which includes both pro-apoptotic and anti-apoptotic members [15]. The release of cytochrome c from mitochondria triggers the formation of the apoptosome complex, leading to caspase-9 activation [17].

6-Iodo-7-methoxy-2,3-dihydroinden-1-one can induce intrinsic apoptosis through several mechanisms. The compound may generate reactive oxygen species (ROS), which can damage mitochondrial membranes and trigger cytochrome c release [18]. The electron-withdrawing iodine substituent combined with the electron-donating methoxy group creates an electronic imbalance that can facilitate oxidative stress generation.

Caspase Activation Cascade

The execution of apoptosis involves a carefully orchestrated cascade of caspase activation [19] [20]. Initiator caspases (caspase-2, -8, -9, -10) are activated first, followed by executioner caspases (caspase-3, -6, -7) that cleave cellular substrates [19]. The activation process involves proteolytic cleavage of caspase precursors to generate active heterodimeric enzymes [19].

Studies of related compounds have shown that indanone derivatives can activate caspase-3, a key executioner caspase [18]. The activation of caspase-3 leads to DNA fragmentation, cytoskeletal reorganization, and characteristic apoptotic morphological changes including membrane blebbing and chromatin condensation [21]. The structure-activity relationship suggests that the combination of halogen and methoxy substituents enhances apoptotic potency compared to unsubstituted analogs.

Cell Cycle Arrest and DNA Damage Response

In addition to direct apoptosis induction, 6-Iodo-7-methoxy-2,3-dihydroinden-1-one may interfere with cell cycle progression [18]. Cell cycle checkpoints serve as quality control mechanisms that prevent the replication of damaged DNA [18]. Compounds that cause DNA damage or interfere with DNA synthesis can trigger checkpoint activation, leading to cell cycle arrest and subsequent apoptosis.

The iodine substituent may contribute to DNA binding affinity through halogen bonding interactions with nucleotide bases [12]. These interactions can interfere with DNA replication and transcription processes, ultimately triggering DNA damage response pathways that culminate in apoptotic cell death.

Apoptotic PathwayInitiating SignalsKey ProteinsCaspases Involved
Intrinsic (Mitochondrial)DNA damage, oxidative stressBCL-2 family, cytochrome cCaspase-9, -3, -7
Extrinsic (Death receptor)Death ligands (TNF, TRAIL)Death receptors, DISCCaspase-8, -10, -3, -7
Granzyme B pathwayCytotoxic lymphocytesGranzyme B, perforinCaspase-3, -7

Pharmacophore Optimization Through Halogen-Methoxy Synergy

The unique combination of iodine and methoxy substituents in 6-Iodo-7-methoxy-2,3-dihydroinden-1-one creates a synergistic effect that optimizes pharmacological activity [22] [23]. Pharmacophore-based drug design focuses on identifying the spatial arrangement of chemical features necessary for biological activity [23]. The halogen-methoxy synergy represents a key pharmacophoric element that can be exploited for rational drug design.

Electronic Effects and Molecular Recognition

The electronic interplay between the iodine and methoxy substituents creates a distinctive electronic environment that enhances molecular recognition [10] [24]. The methoxy group functions as an electron-donating substituent through resonance effects, increasing electron density in the aromatic ring system [9] [10]. Conversely, the iodine substituent exhibits both electron-withdrawing inductive effects and polarizable electron density that can participate in halogen bonding [12].

This electronic complementarity creates an optimal balance for receptor binding. The electron-rich regions provided by the methoxy group can interact with electron-deficient sites on target proteins, while the polarizable iodine atom can form specific halogen bonds with electron-rich sites [11] [12]. This dual interaction mechanism enhances both binding affinity and selectivity.

Halogen Bonding in Drug Design

Halogen bonding has emerged as a valuable tool in medicinal chemistry for enhancing drug-target interactions [11] [12]. The phenomenon involves the interaction between a halogen atom (acting as an electron acceptor) and an electron-rich site such as a carbonyl oxygen or aromatic π-system [11]. The strength of halogen bonds increases with halogen size (Cl < Br < I), making iodine particularly effective for this purpose [11].

In the context of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one, the iodine substituent can form halogen bonds with protein backbone carbonyls, amino acid side chains, or nucleic acid bases [11] [12]. These interactions are characterized by their directionality and distance constraints, typically ranging from 3.1 to 3.6 Å [11]. The specificity of halogen bonding contributes to improved selectivity profiles compared to compounds lacking halogen substituents.

Pharmacophore Model Development

The development of pharmacophore models for 6-Iodo-7-methoxy-2,3-dihydroinden-1-one derivatives involves identifying the essential chemical features and their spatial relationships [22] [23]. Key pharmacophoric elements include:

  • Aromatic ring system: Provides a rigid scaffold for substituent positioning
  • Halogen bond donor: Iodine atom capable of forming directional interactions
  • Hydrogen bond acceptor: Methoxy oxygen participating in hydrogen bonding
  • Hydrophobic regions: Alkyl portions contributing to lipophilic interactions

The optimization process involves systematic modification of these features to enhance activity while maintaining drug-like properties [22]. Multi-objective optimization approaches can balance competing requirements such as potency, selectivity, and pharmacokinetic parameters [22].

Structure-Activity Relationship Patterns

Analysis of structure-activity relationships reveals consistent patterns that guide optimization efforts [25] [26]. The position and nature of substituents significantly influence biological activity:

Halogen substituent effects:

  • Size: I > Br > Cl > F (for halogen bonding strength)
  • Position: ortho and para positions often preferred
  • Electronic effects: Balance between inductive withdrawal and polarizability

Methoxy group effects:

  • Electron donation through resonance
  • Hydrogen bonding capability
  • Lipophilicity modulation
  • Metabolic stability considerations
Substituent CombinationElectronic EffectBinding InteractionsActivity Enhancement
Iodo + MethoxyBalanced push-pullHalogen bonds + H-bondsHigh
Bromo + MethoxyModerate push-pullWeaker halogen bondsModerate
Chloro + MethoxyMinimal halogen bondingPrimarily H-bondsLow-Moderate
Fluoro + MethoxyStrong inductive withdrawalLimited halogen bondingVariable

The synergistic effects observed with halogen-methoxy combinations underscore the importance of considering multiple substituent interactions in drug design [24] [27]. The optimization of 6-Iodo-7-methoxy-2,3-dihydroinden-1-one represents a successful application of these principles, demonstrating how rational structural modifications can enhance biological activity through complementary binding interactions.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

287.96473 g/mol

Monoisotopic Mass

287.96473 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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